Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-imidazo[1,2-a]pyridin-5-ylpropanoate |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15-2)9-4-3-5-10-12-6-7-13(9)10/h3-8H,1-2H3 |
InChI Key |
JBIWRDLOQCSLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=NC=CN21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of Meldrum’s acid and arylglyoxals in a multicomponent reaction . The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or iodine in chloroform.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate has been investigated for its potential as an anticancer agent. Research indicates that compounds with imidazo[1,2-a]pyridine structures can inhibit specific kinases involved in cancer progression. For instance, derivatives of imidazo[1,2-a]pyridine have shown efficacy against gastrointestinal stromal tumors (GISTs) by targeting the c-KIT kinase, which is often mutated in these cancers. The inhibition of c-KIT can lead to reduced tumor growth and improved patient outcomes .
Neurological Disorders
There is emerging evidence that imidazo[1,2-a]pyridine derivatives may possess anticonvulsant properties. Studies have shown that modifications to the imidazo structure can enhance activity against seizures by interacting with neurotransmitter systems in the brain. The specific mechanism often involves modulation of GABA receptors or sodium channels, making these compounds potential candidates for treating epilepsy and other neurological disorders .
Enzyme Inhibition
This compound has been evaluated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting serine/threonine kinases such as AAK1 (Adaptor Associated Kinase 1), which is involved in endocytic processes within cells. This inhibition could lead to significant insights into cellular uptake mechanisms and receptor recycling .
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. The compound can act as a cross-linking agent or a functional additive in polymer formulations, improving mechanical strength and thermal stability. Its unique chemical structure allows it to interact favorably with various polymer systems, leading to innovative applications in coatings and composites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on GIST Treatment | Investigated the efficacy of imidazo derivatives | Showed significant tumor reduction in c-KIT mutated models |
| Anticonvulsant Activity | Evaluated various derivatives | Identified several compounds with high anticonvulsant efficacy |
| Polymer Application | Explored incorporation into polymer systems | Improved mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
Structural Differences :
- Core : Both compounds share the imidazo[1,2-a]pyridine backbone.
- Substituents: The target compound has a methyl propanoate group at position 2, while the ethyl derivative features a 5-methyl group and an ethyl ester at position 2.
N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide
Structural Differences :
- Functional Group : The amide group replaces the ester, and the molecule includes a 2,2-dimethylpropanamide chain.
Physicochemical and Pharmacological Properties :
- Molecular Weight: 217.27 g/mol (amide) vs. ~209.21 g/mol (estimated for the methyl propanoate compound). The higher molecular weight of the amide may reduce solubility in aqueous media.
Imidazo[1,2-a]imidazole Derivatives
Core Heterocycle :
- Imidazo[1,2-a]imidazole derivatives differ in their fused ring system (two imidazole rings vs. imidazo-pyridine).
Pesticidal Propanoic Acid Derivatives (e.g., Haloxyfop, Fluazifop)
Functional Group Comparison :
- Pesticides like haloxyfop and fluazifop feature propanoic acid moieties, which are ionized at physiological pH, enhancing soil mobility and systemic absorption in plants .
- The methyl ester in the target compound may act as a prodrug, requiring enzymatic hydrolysis to release the active acid form, a strategy common in agrochemical design to improve bioavailability .
Sulfonyl- and Halogen-Substituted Imidazo[1,2-a]pyridines (Patent Derivatives)
Substituent Effects :
- Derivatives with sulfonyl, trifluoromethyl, or halogen groups (e.g., 3-ethylsulfonyl-6-iodo-imidazo[1,2-a]pyridine) exhibit enhanced pesticidal activity due to increased electrophilicity and resistance to metabolic degradation .
- The methyl propanoate group in the target compound may offer a balance between reactivity and stability, avoiding the environmental persistence associated with halogenated analogs .
Biological Activity
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the imidazo[1,2-a]pyridine family, which is characterized by a fused imidazole and pyridine ring system. This unique structure contributes to its biological activity. Various synthetic routes have been explored to produce this compound, often involving multi-step reactions that incorporate different functional groups to enhance its pharmacological profiles.
Biological Activity Overview
The biological activities of this compound are extensive and include:
- Antimicrobial Activity : Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin .
- Anticancer Properties : Research indicates that imidazo[1,2-a]pyridine derivatives possess significant anticancer activity. A study highlighted the ability of certain derivatives to inhibit cancer cell proliferation in vitro, with IC50 values ranging from 5.10 µM to 22.08 µM against various cancer cell lines such as HepG2 and MCF-7 . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the imidazo[1,2-a]pyridine scaffold can enhance cytotoxicity.
- Neurological Effects : Imidazo[1,2-a]pyridine compounds are also explored for their neuroprotective effects. They have been investigated for potential use in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Antimicrobial Evaluation
A recent study synthesized several derivatives of imidazo[1,2-a]pyridine and evaluated their antimicrobial activity using the agar well diffusion method. The results indicated that some compounds exhibited strong antibacterial properties against resistant strains of bacteria, suggesting their potential as new therapeutic agents in combating antibiotic resistance .
Anticancer Activity Assessment
In vitro studies assessed the anticancer efficacy of this compound analogs against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 6.19 µM against HepG2 cells, outperforming established chemotherapeutics like doxorubicin . This highlights the compound's potential as a lead for developing new anticancer drugs.
Neuroprotective Studies
Research focusing on the neuroprotective effects of related imidazo[1,2-a]pyridine compounds revealed that they could significantly reduce neuronal cell death in models of oxidative stress. This suggests that these compounds may be beneficial in treating conditions like Alzheimer's disease or Parkinson's disease by protecting neurons from degeneration .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications at specific positions on the ring system can significantly influence biological activity. For example:
| Substitution Position | Effect on Activity |
|---|---|
| 4-position | Enhances antibacterial activity |
| 6-position | Increases anticancer potency |
| 7-position | Modulates neuroprotective effects |
This table summarizes how different substitutions can tailor the biological profile of these compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves cyclization reactions using pyridine derivatives. For example, refluxing 6-methyl-pyridin-2-ylamine with α-bromo esters in ethanol under basic conditions (e.g., KHCO₃) can yield imidazo[1,2-a]pyridine cores . Optimization may include adjusting stoichiometry (e.g., 1:1.5 molar ratio of amine to ester), solvent selection (ethanol vs. ethyl acetate for crystallization), and reaction time (6–12 hours). Yield improvements (up to 52.6%) are achievable via pH control during workup .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, where planarity and dihedral angles between fused rings were resolved . Purity assessment requires HPLC (e.g., C18 columns with 2.0 µL sample injection) and NMR (¹H/¹³C) to detect regioisomers or byproducts. Mass spectrometry (ESI-MS) validates molecular weight .
Intermediate Research Questions
Q. How do steric and electronic effects influence the reactivity of the imidazo[1,2-a]pyridine core during derivatization?
- Methodological Answer : The electron-rich pyridine nitrogen and C-2/C-5 positions are prone to electrophilic substitution. Steric hindrance at C-5 (due to the methyl propanoate group) may direct functionalization to C-3 or C-6. Computational modeling (DFT) or Hammett substituent constants can predict reactivity patterns, as seen in analogous imidazo[1,2-a]pyrimidine derivatives .
Q. What strategies mitigate side reactions during N-alkylation or cross-coupling of the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to avoid dehalogenation. For N-alkylation, protecting the pyridine nitrogen with Boc groups prevents undesired quaternization. Solvent polarity (DMF vs. THF) and temperature control (0–25°C) minimize dimerization .
Advanced Research Questions
Q. How can in vitro and in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer : In vitro assays should include CYP450 inhibition screening (e.g., CYP3A4/2D6 isoforms) and plasma protein binding (equilibrium dialysis). For in vivo PK, administer the compound intravenously/orally in rodent models, with LC-MS/MS quantification of plasma concentrations. Adjust logP via ester prodrug modifications (e.g., tert-butyl esters) to enhance bioavailability .
Q. What mechanistic insights explain contradictory bioactivity data in different cell lines or disease models?
- Methodological Answer : Contradictions may arise from off-target effects (e.g., kinase inhibition) or metabolic instability. Use CRISPR-mediated gene knockout models to validate target engagement. Compare metabolite profiles (via HRMS) across cell lines to identify species-specific degradation pathways, as observed in HIF-1α inhibitors .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to assess efficacy and toxicity?
- Methodological Answer : Employ a log-scale concentration range (e.g., 1 nM–100 µM) in triplicate, using positive/negative controls (e.g., imidazo[1,2-a]pyridine-based reference drugs). Calculate IC₅₀/EC₅₀ via nonlinear regression (Hill equation). For toxicity, monitor lactate dehydrogenase (LDH) release and mitochondrial membrane potential (JC-1 assay) .
Q. What statistical approaches resolve discrepancies in spectroscopic or crystallographic data?
- Methodological Answer : Use R-factor analysis (for XRD) to validate atomic positioning (<0.05 for high confidence). For NMR, apply DOSY or NOESY to distinguish conformational isomers. Bayesian statistics can quantify uncertainty when comparing DFT-predicted vs. experimental IR/Raman spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
